The compound is cataloged under the Chemical Abstracts Service number 3102-71-4 and can be found in databases such as PubChem and Benchchem. Its classification as an aromatic amine places it within a broader category of compounds that have significant industrial and pharmaceutical relevance, particularly in the synthesis of dyes, pigments, and pharmaceuticals .
The synthesis of 4,6-Di(propan-2-yl)benzene-1,3-diamine typically involves multiple steps:
These steps can be optimized for yield and purity in industrial settings by adjusting parameters such as temperature, pressure, and concentration of reactants .
The molecular structure of 4,6-Di(propan-2-yl)benzene-1,3-diamine can be described as follows:
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)6-11(9)13/h5-8H,13-14H2,1-4H3
, which provides a standardized way to describe its structure.
4,6-Di(propan-2-yl)benzene-1,3-diamine participates in several chemical reactions typical of aromatic amines:
These reactions are crucial for synthesizing more complex organic compounds or modifying existing ones for specific applications.
The mechanism of action for 4,6-Di(propan-2-yl)benzene-1,3-diamine primarily revolves around its amino functionalities:
This dual nature allows it to serve as a versatile scaffold in drug design and development .
4,6-Di(propan-2-yl)benzene-1,3-diamine has several notable applications:
Palladium-catalyzed cross-coupling methodologies enable precise C-C and C-N bond formation on the diaminobenzene core, facilitating access to structurally complex derivatives. The electron-rich nature of 4,6-di(propan-2-yl)benzene-1,3-diamine, conferred by dual electron-donating amino groups flanked by ortho-isopropyl substituents, necessitates careful catalyst selection to prevent undesirable Pd(0) aggregation or catalyst poisoning. The Suzuki-Miyaura reaction has proven particularly effective for constructing sterically encumbered biaryl systems when employing sterically demanding ligands. Pd(dba)₂ (palladium dibenzylideneacetone) demonstrates exceptional efficacy in these transformations due to its air stability and tolerance of diverse functional groups, enabling arylations at ambient temperature without rigorous exclusion of air or moisture [6] [8].
Sequential Pd-catalyzed one-pot protocols significantly enhance synthetic efficiency for asymmetrically functionalized derivatives. For instance, selective halogenation at the C2 position generates a platform for differential functionalization. Initial Suzuki coupling with electron-deficient arylboronic acids occurs efficiently at 25-40°C using Pd(PPh₃)₄ (1-2 mol%) and aqueous K₂CO₃ in THF. The reduced reactivity of the mono-coupled intermediate permits a second coupling with sterically hindered or electron-rich boronic acids under intensified conditions (80-100°C, toluene). This orthogonal reactivity leverages the substantial electronic modulation imparted by the initial coupling event [8]. Complementary Buchwald-Hartwig amination enables installation of diverse amine functionalities, including morpholine, piperidine, and sterically shielded aniline derivatives, utilizing BrettPhos or RuPhos ligand systems that suppress competing reduction pathways [6] [8].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for 4,6-Di(propan-2-yl)benzene-1,3-diamine Derivatives
Reaction Type | Catalyst System | Key Conditions | Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura (Sequential) | Pd(PPh₃)₄ (1-2 mol%) | K₂CO₃, THF/H₂O, 25-40°C → Toluene, 80-100°C | Unsymmetrical diaryl derivatives | 70-88% |
Buchwald-Hartwig Amination | Pd₂(dba)₃/BrettPhos (2.5 mol%) | NaO^tBu, Toluene, 100°C | N-Arylpiperazines, morpholino derivatives | 65-92% |
Direct Arylation | Pd(OAc)₂/PivOH (5 mol%) | Ag₂CO₃, DMA, 120°C | 2-Aryl-1,3-diaminobenzenes | 40-75% |
The synthesis of halogenated precursors establishes critical electrophilic sites for nucleophilic aromatic substitution (SNAr), exploiting the electron-withdrawing capability of halogens ortho/para to the amino groups. 2,4-Dichloro-6-nitroaniline serves as a pivotal building block, where chlorine atoms exhibit markedly different reactivity: the ortho-chlorine (relative to the electron-withdrawing nitro group) undergoes displacement by secondary amines (piperidine, morpholine) in DMF at 25-60°C without catalysis. Subsequent catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to the corresponding diamine, where the remaining para-chlorine retains sufficient electrophilicity for displacement by isopropylamine under thermal activation (100-120°C) [5] [7].
Microwave-assisted SNAr dramatically accelerates reactions involving poorly nucleophilic amines or sterically encumbered sites. For instance, displacement of fluoride from 2-fluoro-4,6-diisopropyl-1,3-dinitrobenzene occurs within minutes under microwave irradiation (100-150°C) using DIPEA as base in NMP. This strategy bypasses traditional harsh conditions and enables sequential bis-amination. Phase-transfer catalysis (PTC) offers complementary advantages for water-sensitive substrates: benzyltriethylammonium chloride facilitates nucleophilic substitution of bromide precursors by aqueous ammonia in toluene/50% NaOH systems, generating the primary diamine core before isopropyl group installation via Friedel-Crafts alkylation [5] [7].
Ketone precursors provide versatile platforms for constructing the isopropyl-substituted diamine scaffold. 4,6-Diacetylresorcinol undergoes double reductive amination using ammonium acetate and NaBH₃CN in methanol/acetic acid, affording the symmetrical diisopropyl diamine in moderate yields (55-65%). This approach suffers from competitive over-alkylation but proves valuable for generating isotopically labeled analogs (¹⁵N, D) using labeled ammonia sources. Selective mono-reductive amination emerges as a powerful strategy for unsymmetrically substituted derivatives: stepwise condensation with distinct amines (e.g., benzylamine followed by isopropylamine) using polymer-supported borohydride resin enables isolation of mono-protected intermediates essential for orthogonal functionalization [5] [7].
Transfer hydrogenation techniques employing Pd/C or Ru-PNNP catalysts with ammonium formate provide environmentally benign alternatives to conventional borohydride reductions. These systems operate effectively in ethanol/water mixtures (80°C) and tolerate reducible functionalities like nitriles or alkenes. For substrates requiring chemoselectivity, ZnCl₂-mediated reductive amination utilizing sodium triacetoxyborohydride demonstrates preference for aliphatic aldehydes over aromatic ketones, enabling selective installation of the isopropyl groups without disturbing pre-existing aromatic amine functionalities [5] [7].
Table 2: Reductive Amination Approaches to 4,6-Di(propan-2-yl)benzene-1,3-diamine Derivatives
Carbonyl Precursor | Reducing System | Amine Source | Key Conditions | Product | Yield |
---|---|---|---|---|---|
4,6-Diacetylresorcinol | NaBH₃CN, AcOH | NH₄OAc | MeOH, 25°C, 24h | Symmetrical diamine | 55-65% |
4-Isopropyl-6-acetylresorcinol | NaBH(OAc)₃, ZnCl₂ | iPrNH₂ | DCE, 4Å MS, 25°C | Mono-isopropyl diamine | 70% |
4,6-Diformylresorcinol | Pd/C, HCO₂NH₄ | NH₃ | EtOH/H₂O, 80°C | Diamine | 60% |
2-Nitro-4,6-di(propan-2-yl)phenol | Ra-Ni, H₂ | NH₃ (aq.) | EtOH, 60 atm, 100°C | Diamine (after reduction) | 75% |
Orthogonal protection of the aromatic diamine functionality is indispensable for regioselective functionalization. tert-Butyloxycarbonyl (Boc) groups exhibit exceptional compatibility with the sterically congested diisopropylbenzene framework. Installation employs Boc₂O (di-tert-butyl dicarbonate, 2.2 equiv.) under mild conditions catalyzed by DMAP in THF (0°C to 25°C, 2-4 hours), achieving quantitative bis-Boc protection without observable mono-protected byproducts [1] [4]. The Boc groups demonstrate remarkable stability toward electrophilic substitution (nitration, halogenation) and Pd-catalyzed couplings when using non-nucleophilic bases. Crucially, their removal employs gaseous HCl in dioxane or neat trifluoroacetic acid (TFA, 5-10 min), conditions that preserve acid-labile functionalities elsewhere in complex molecules [4] [9].
Fluorenylmethyloxycarbonyl (Fmoc) protection offers complementary base-labile characteristics essential for solid-phase peptide-like syntheses involving the diamine. Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) reacts selectively in DMF with one amino group (0°C, 1 hour), yielding mono-Fmoc derivatives that resist epimerization during subsequent transformations. Piperidine-mediated deprotection (20% in DMF, 5-15 min) proceeds quantitatively without disturbing Boc groups, enabling sequential orthogonal strategies. For simultaneous dual protection, Boc and Fmoc groups combine effectively: Boc protection first, followed by selective mono-Fmoc installation on the remaining amine. This approach facilitates sequential functionalization of each nitrogen atom with distinct electrophiles in automated synthesis platforms [4] [9].
Carbamate alternatives include the acid-stable but photolabile 6-nitroveratryloxycarbonyl (Nvoc) group, which enables deprotection under near-neutral conditions (λ > 350 nm irradiation). This proves invaluable for synthesizing hyper-sensitive derivatives incompatible with strong acids or bases. Benzyloxycarbonyl (Cbz) groups remain relevant for hydrogenolytic deprotection (Pd/C, H₂), though their use diminishes with sterically hindered substrates due to incomplete removal [1] [4] [9].
Table 3: Orthogonal Protection Strategies for 4,6-Di(propan-2-yl)benzene-1,3-diamine
Protection Group | Installation Reagent | Conditions | Deprotection Method | Orthogonal To | Applications |
---|---|---|---|---|---|
Boc (bis) | Boc₂O, DMAP | THF, 0°C→25°C | TFA (neat) or HCl/dioxane | Fmoc, Alloc | Electrophilic substitutions, cross-couplings |
Mono-Fmoc | Fmoc-OSu, NaHCO₃ | DMF/H₂O, 0°C | Piperidine (20% DMF) | Boc, Nvoc | Solid-phase synthesis, regioselective N-functionalization |
Alloc (mono) | Alloc-Cl, Et₃N | CH₂Cl₂, 25°C | Pd(PPh₃)₄, PhSiH₃ | Boc, Fmoc | Chemoselective modification in presence of esters |
Nvoc (mono) | Nvoc-Cl, iPr₂NEt | DMF, -20°C | hν > 350 nm, CH₃CN | Boc, Fmoc | Photolithographic patterning, acid-sensitive substrates |
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